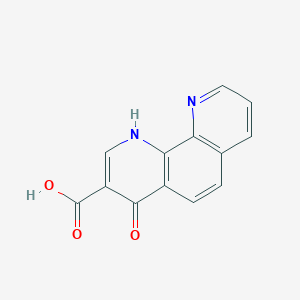

4-oxo-1H-1,10-phenanthroline-3-carboxylic acid

Descripción general

Descripción

4-oxo-1H-1,10-phenanthroline-3-carboxylic acid is a heterocyclic compound with the molecular formula C₁₃H₈N₂O₃. It is known for its unique structure, which includes a phenanthroline core with a carboxylic acid and a ketone group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-1H-1,10-phenanthroline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,10-phenanthroline with suitable reagents to introduce the carboxylic acid and ketone functionalities. The reaction conditions often involve the use of strong acids or bases as catalysts and may require elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Análisis De Reacciones Químicas

Types of Reactions

4-oxo-1H-1,10-phenanthroline-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Substitution: The phenanthroline core allows for substitution reactions, where different substituents can be introduced at specific positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Substitution reactions often require the use of halogenating agents or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups .

Aplicaciones Científicas De Investigación

Coordination Chemistry

4-Oxo-1H-1,10-phenanthroline-3-carboxylic acid is extensively used as a ligand in coordination chemistry. It forms stable complexes with various metal ions, which can be studied for their catalytic and electronic properties. The ability to modulate the electronic environment around metal centers makes it valuable for developing new catalysts and materials.

Biological Applications

The compound's chelation properties enable it to interact with metalloproteins and metalloenzymes, making it a useful tool in biological research. Studies have shown that derivatives of this compound exhibit antibacterial activity against Mycobacterium tuberculosis and other bacterial strains. For example, certain derivatives have demonstrated efficacy comparable to rifampicin against drug-resistant strains of M. tuberculosis .

Table 1: Antibacterial Activity of 4-Oxo-2,3-Dihydro-1,10-Phenanthroline-3-Carboxylic Acid Derivatives

| Compound | MIC90 (µM) against M. tuberculosis | Activity against Staphylococcus aureus |

|---|---|---|

| Derivative A | 0.15 | 3.21 |

| Derivative B | 0.61 | 5.57 |

| Derivative C | 11.18 | >100 |

Medical Research

Research is ongoing into the potential therapeutic applications of this compound in treating conditions related to metal ion dysregulation in biological systems. Its ability to inhibit metal-dependent enzymes suggests potential roles in treating diseases associated with excessive metal accumulation or deficiency.

Study on Antimicrobial Properties

A study investigated the antibacterial properties of various phenanthrolinic derivatives against M. tuberculosis. The results indicated that specific compounds not only inhibited bacterial growth but also showed minimal toxicity towards mammalian cells . This opens avenues for developing new antibiotics targeting resistant strains.

Figure 1: Morphological Changes in Bacterial Cells Treated with Phenanthrolinic Compounds

Confocal fluorescent microscopy revealed that E. coli treated with selected derivatives exhibited elongated and filamentous morphology compared to untreated controls, indicating an inhibition of replication processes .

Study on Coordination Complexes

Another research focused on synthesizing coordination complexes using this compound as a ligand for transition metals like copper and iron. These complexes were characterized using spectroscopic techniques and showed promising catalytic activity in oxidation reactions .

Mecanismo De Acción

The mechanism of action of 4-oxo-1H-1,10-phenanthroline-3-carboxylic acid involves its ability to chelate metal ions. This chelation can inhibit the activity of metalloenzymes, which are enzymes that require metal ions for their catalytic activity. By binding to the metal ions, the compound can disrupt the enzyme’s function, leading to various biological effects. The specific molecular targets and pathways involved depend on the context in which the compound is used .

Comparación Con Compuestos Similares

Similar Compounds

1,10-Phenanthroline: A parent compound without the carboxylic acid and ketone functionalities.

4-Hydroxy-1,10-phenanthroline-3-carboxylic acid: Similar structure but with a hydroxyl group instead of a ketone.

3-Acetyl-1H-1,10-phenanthroline-4-one: Another derivative with different functional groups.

Uniqueness

4-oxo-1H-1,10-phenanthroline-3-carboxylic acid is unique due to its combination of a phenanthroline core with both carboxylic acid and ketone functionalities. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .

Actividad Biológica

4-Oxo-1H-1,10-phenanthroline-3-carboxylic acid (commonly referred to as 1,4-DPCA) is a heterocyclic compound notable for its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and features a phenanthroline core with both carboxylic acid and ketone functionalities. This unique combination allows it to engage in various chemical reactions, making it a versatile compound in medicinal chemistry.

Inhibition of Prolyl 4-Hydroxylase

1,4-DPCA functions primarily as a competitive inhibitor of prolyl 4-hydroxylase (PHD). By inhibiting PHDs, it stabilizes hypoxia-inducible factor 1-alpha (HIF-1α), a transcription factor crucial for cellular responses to hypoxia. The accumulation of HIF-1α leads to enhanced expression of genes involved in angiogenesis, metabolism, and cell survival under low oxygen conditions.

Anticancer Properties

Research has demonstrated that 1,4-DPCA exhibits anticancer activity , particularly against human breast cancer cells. The stabilization of HIF-1α is linked to enhanced tumor cell survival and proliferation under hypoxic conditions, suggesting that targeting this pathway could be beneficial in cancer therapy.

Antibacterial Activity

Recent studies have explored the antibacterial properties of phenanthroline derivatives, including 4-oxo-2,3-dihydro-1,10-phenanthroline-3-carboxylic acid. These derivatives have shown significant activity against Mycobacterium tuberculosis , including strains resistant to fluoroquinolones. Some compounds displayed potency comparable to that of rifampicin, indicating their potential as new antibiotics for treating resistant infections .

| Compound | Activity against M. tuberculosis | MIC90 (µM) |

|---|---|---|

| 4-Oxo-2,3-dihydro-1,10-phenanthroline-3-carboxylic acid | High | 3.46 |

| Rifampicin | High | 0.46 |

| Ofloxacin | Moderate | 6.92 |

| Amikacin | High | 0.46 |

This table summarizes the minimum inhibitory concentrations (MIC90) of various compounds against M. tuberculosis, highlighting the potential of phenanthroline derivatives in antibiotic development .

Tissue Regeneration

In addition to its anticancer and antibacterial properties, 1,4-DPCA has been investigated for its role in tissue regeneration. Studies indicate that the compound promotes tissue repair mechanisms through HIF-1α stabilization, which is critical in wound healing and recovery from ischemic injuries .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of 4-oxo derivatives has provided insights into how modifications can enhance biological activity. For instance, variations in substituents on the phenanthroline core can significantly alter the compound's efficacy against various pathogens and cancer cells .

Propiedades

IUPAC Name |

4-oxo-1H-1,10-phenanthroline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O3/c16-12-8-4-3-7-2-1-5-14-10(7)11(8)15-6-9(12)13(17)18/h1-6H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZZHOJONZJQARN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=C2)C(=O)C(=CN3)C(=O)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332701 | |

| Record name | AC1LA18U | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53946-49-9 | |

| Record name | AC1LA18U | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 1,4-DPCA in promoting tissue regeneration?

A: 1,4-DPCA acts as a prolyl hydroxylase (PHD) inhibitor. [] PHDs are enzymes that typically tag hypoxia-inducible factor 1α (HIF-1α) for degradation under normal oxygen conditions. By inhibiting PHDs, 1,4-DPCA stabilizes HIF-1α, leading to its accumulation. [, ] HIF-1α is a transcription factor that plays a crucial role in regulating cellular responses to low oxygen levels and is implicated in various aspects of tissue regeneration. [, ]

Q2: What evidence suggests that HIF-1α is crucial for the regenerative effects of 1,4-DPCA?

A: Studies have shown that the regenerative effects of 1,4-DPCA are completely blocked by silencing HIF-1α using siRNA, both in spontaneously regenerating MRL mice and in 1,4-DPCA-treated Swiss Webster mice, which normally do not exhibit significant regeneration. [] This strongly suggests that HIF-1α is a central mediator of 1,4-DPCA's pro-regenerative effects.

Q3: How does 1,4-DPCA influence the healing process in a mouse model of periodontitis?

A: In a mouse model of ligature-induced periodontitis, administering 1,4-DPCA in a hydrogel formulation at the beginning of the resolution phase led to a significant increase in alveolar bone regeneration compared to controls. [] This regeneration was linked to several factors, including elevated expression of genes involved in bone formation, reduced expression of pro-inflammatory cytokine genes, and an increased presence of FOXP3+ T regulatory (Treg) cells in the periodontal tissue. []

Q4: Is there a link between 1,4-DPCA, Treg cells, and bone regeneration in periodontitis?

A: Research suggests that 1,4-DPCA's ability to enhance bone regeneration in periodontitis might involve the recruitment of Treg cells. [] Blocking the chemokine receptor CXCR4, which is involved in Treg cell recruitment, reversed the positive effects of 1,4-DPCA on both Treg cell accumulation and bone regeneration. [] This implies a potential connection between 1,4-DPCA, Treg cell activity, and the promotion of bone regeneration in this context.

Q5: Beyond bone regeneration, what other regenerative applications have been investigated for 1,4-DPCA?

A: 1,4-DPCA has shown promise in promoting soft tissue regeneration. In studies using a mouse ear hole punch model, 1,4-DPCA induced regenerative wound healing in Swiss Webster mice, which typically exhibit limited regenerative capacity. [] This effect was observed through multiple subcutaneous injections of 1,4-DPCA formulated in a hydrogel over a 10-day period. []

Q6: How does 1,4-DPCA's effect on blood vessel formation contribute to regeneration?

A: Research indicates that 1,4-DPCA might influence regeneration by promoting the formation of new blood vessels (angiogenesis). [] In MRL mice known for their regenerative capabilities, 1,4-DPCA treatment resulted in increased recruitment of CD31+ endothelial precursor cells from the bone marrow to the injury site, leading to new blood vessel formation. [] This response was similar to that observed during tumor vascularization and distinct from the typical wound healing process in non-regenerating mice. []

Q7: What are the potential implications of 1,4-DPCA's effects on angiogenesis for regenerative medicine?

A: The observation that 1,4-DPCA can stimulate angiogenesis in a manner resembling tumor vascularization holds significant implications for regenerative medicine. [] It suggests that manipulating HIF-1α activity through PHD inhibitors like 1,4-DPCA could be a viable strategy for promoting the formation of new blood vessels in damaged tissues, a crucial step in the regeneration process.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.